Cas no 20139-54-2 (N-(3-chloro-2-methylphenyl)-3-oxobutanamide)

N-(3-chloro-2-methylphenyl)-3-oxobutanamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chloro-o-tolyl)-3-oxobutyramide
- N-(3-CHLORO-2-METHYLPHENYL)-3-OXOBUTANAMIDE
- 3'-Chloro-ortho-acetoacetotoluidide
- AC1L6PLM
- AC1Q1K26
- AC1Q1K27
- BBL004477
- CTK4E3379
- NSC165873
- NBLAONBKZUTBFR-UHFFFAOYSA-N
- Butanamide, N-(3-chloro-2-methylphenyl)-3-oxo-
- NS00050625
- SCHEMBL11577296
- EN300-17477
- NSC-165873
- SR-01000510047
- Z56943557
- AKOS000200023
- SR-01000510047-1
- DTXSID80942171
- 20139-54-2
- STL089908
- N-(3-Chloro-2-methylphenyl)-3-oxobutanimidic acid
- MFCD00135508
- CS-0309321
- G23233
- N-(3-chloro-2-methylphenyl)-3-oxobutanamide
-
- MDL: MFCD00135508
- インチ: InChI=1S/C11H12ClNO2/c1-7(14)6-11(15)13-10-5-3-4-9(12)8(10)2/h3-5H,6H2,1-2H3,(H,13,15)
- InChIKey: NBLAONBKZUTBFR-UHFFFAOYSA-N
- SMILES: CC(CC(NC1=CC=CC(Cl)=C1C)=O)=O
計算された属性
- 精确分子量: 225.05576
- 同位素质量: 225.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.247
- Boiling Point: 384°C at 760 mmHg
- フラッシュポイント: 186°C
- Refractive Index: 1.572
- PSA: 46.17
- LogP: 2.63900
N-(3-chloro-2-methylphenyl)-3-oxobutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17477-0.1g |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 90% | 0.1g |
$96.0 | 2023-09-20 | |
abcr | AB372617-1 g |
N-(3-Chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 1g |
€165.60 | 2022-08-31 | ||
ChemScence | CS-0309321-1g |
N-(3-Chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 1g |
$297.0 | 2022-04-27 | ||
abcr | AB372617-500 mg |
N-(3-Chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 500MG |
€151.00 | 2022-08-31 | ||
Enamine | EN300-17477-0.5g |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 90% | 0.5g |
$215.0 | 2023-09-20 | |
Enamine | EN300-17477-0.05g |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 90% | 0.05g |
$64.0 | 2023-09-20 | |
TRC | A621583-500mg |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 500mg |
$ 250.00 | 2022-06-07 | ||
Enamine | EN300-17477-0.25g |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 90% | 0.25g |
$136.0 | 2023-09-20 | |
Enamine | EN300-17477-5.0g |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 5.0g |
$934.0 | 2023-02-09 | ||
TRC | A621583-50mg |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide |
20139-54-2 | 50mg |
$ 50.00 | 2022-06-07 |
N-(3-chloro-2-methylphenyl)-3-oxobutanamide 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
N-(3-chloro-2-methylphenyl)-3-oxobutanamideに関する追加情報
Recent Advances in the Study of N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS: 20139-54-2)
N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS: 20139-54-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug development, particularly due to its unique structural properties and biological activity. This research brief aims to summarize the latest findings related to this compound, including its synthesis, mechanism of action, and therapeutic potential.
Recent literature highlights the role of N-(3-chloro-2-methylphenyl)-3-oxobutanamide as a key intermediate in the synthesis of more complex pharmaceutical agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the development of novel anti-inflammatory agents. The compound's ability to modulate specific enzymatic pathways, particularly those involving cyclooxygenase (COX) inhibition, has been a focal point of research. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Another significant area of research involves the compound's pharmacokinetic properties. A recent preclinical study investigated its bioavailability and metabolic stability, revealing promising results. The study, conducted by a team at the University of Cambridge, found that N-(3-chloro-2-methylphenyl)-3-oxobutanamide exhibits favorable absorption and distribution profiles, making it a viable candidate for further drug development. However, the study also noted the need for optimization to improve its half-life and reduce potential toxicity.
In addition to its pharmacological applications, N-(3-chloro-2-methylphenyl)-3-oxobutanamide has been explored for its role in chemical biology. Researchers at MIT have utilized this compound as a probe to study protein-ligand interactions, leveraging its unique chemical structure to map binding sites on target proteins. This approach has provided valuable insights into the molecular mechanisms underlying various diseases, paving the way for the design of more effective therapeutics.
Despite these advancements, challenges remain in the clinical translation of N-(3-chloro-2-methylphenyl)-3-oxobutanamide. Issues such as scalability of synthesis, cost-effectiveness, and long-term safety profiles need to be addressed. Ongoing research is focused on overcoming these hurdles, with several pharmaceutical companies investing in the development of derivatives with improved properties. Collaborative efforts between academia and industry are expected to accelerate progress in this area.
In conclusion, N-(3-chloro-2-methylphenyl)-3-oxobutanamide (CAS: 20139-54-2) represents a promising compound with diverse applications in drug discovery and chemical biology. Recent studies have shed light on its therapeutic potential, pharmacokinetics, and utility as a research tool. Continued investigation and optimization are essential to fully realize its potential in addressing unmet medical needs. This brief underscores the importance of interdisciplinary collaboration in advancing the field and translating research findings into clinical applications.
20139-54-2 (N-(3-chloro-2-methylphenyl)-3-oxobutanamide) Related Products
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 160579-74-8((R)-(1,3-Oxathiolan-2-yl)methanol)
- 1207054-99-6(1-{2-4-(4-chlorophenyl)piperazin-1-ylethyl}-3-cyclopropylurea)




